β-Myrcene (CAS 123-35-3) is a highly reactive, acyclic monoterpene characterized by a conjugated diene system and a bulky 4-methyl-3-pentenyl pendant group. In industrial procurement, it is primarily sourced as a critical chemical intermediate rather than a direct solvent or fragrance. Its conjugated diene structure makes it exceptionally valuable as a bio-based monomer for anionic and coordination polymerization, as well as a direct precursor for Diels-Alder cycloadditions and hydrohalogenation reactions. Consequently, myrcene serves as the foundational building block for synthesizing high-volume flavor and fragrance compounds (such as linalool, geraniol, and L-menthol) and is increasingly procured for formulating sustainable elastomers and bio-based resins[1].
Buyers seeking bio-based solvents or intermediates often evaluate cyclic terpenes like limonene or β-pinene as generic substitutes for myrcene. However, these substitutions fail in advanced synthesis and polymerization workflows due to fundamental structural differences. Limonene possesses isolated double bonds and completely lacks the conjugated diene necessary to undergo Diels-Alder cycloadditions or anionic polymerization [1]. Meanwhile, β-pinene is merely the upstream precursor to myrcene; utilizing it for linalool or elastomer synthesis requires an energy-intensive pyrolysis step at approximately 400 °C, which inherently limits yields to 75-85% due to the formation of unwanted byproducts [2]. Thus, procuring myrcene directly is mandatory for processes requiring immediate conjugated diene reactivity.
Myrcene can be polymerized via anionic or coordination mechanisms to yield bio-based elastomers. When compared to standard petrochemical isoprene, poly(1,4-trans myrcene) exhibits a lower glass transition temperature (Tg = -69.5 °C) than poly(1,4-trans isoprene) (Tg = -67 °C) [1]. Furthermore, the introduction of myrcene's bulky pendant groups prevents crystallization at low temperatures, a critical advantage over conventional polydienes [1].
| Evidence Dimension | Glass transition temperature (Tg) |
| Target Compound Data | -69.5 °C (poly(1,4-trans myrcene)) |
| Comparator Or Baseline | -67 °C (poly(1,4-trans isoprene)) |
| Quantified Difference | 2.5 °C lower Tg with suppressed low-temperature crystallization |
| Conditions | Stereoselective coordination/anionic polymerization |
Justifies the procurement of myrcene as a bio-based monomer for manufacturing specialized low-temperature resistant rubbers and sustainable elastomers.
The conjugated diene of myrcene enables rapid Diels-Alder reactions with dienophiles such as maleic anhydride, achieving >90% yields of 4-(4-methyl-3-pentenyl)-4-cyclohexene-1,2-dicarboxylic anhydride under mild heating (e.g., 60 °C with catalysts or 100 °C neat)[1]. In contrast, in-class cyclic terpenes like limonene feature isolated double bonds and cannot undergo Diels-Alder cycloaddition without prior, harsh acid-catalyzed isomerization to α-terpinene [2].
| Evidence Dimension | Diels-Alder reactivity with maleic anhydride |
| Target Compound Data | >90% yield of cycloadduct |
| Comparator Or Baseline | Limonene (0% yield, unreactive without prior isomerization) |
| Quantified Difference | Absolute reactivity vs. non-reactivity in standard Diels-Alder conditions |
| Conditions | Reaction with maleic anhydride (60-100 °C) |
Essential for buyers formulating bio-based epoxy curing agents, polyester resins, or surfactants where a conjugated diene is strictly required.
Myrcene is the direct starting material for industrial linalool synthesis via hydrohalogenation, which yields geranyl, neryl, and linalyl chlorides that are subsequently hydrolyzed [1]. Substituting myrcene with its upstream precursor, β-pinene, requires an initial pyrolysis step at 400 °C. This thermal conversion limits the industrial yield of myrcene to 75-85%, with the remaining 15-25% lost to side reactions forming limonene and 1,8-p-menthadiene [2].
| Evidence Dimension | Direct synthesis steps and yield loss to linalyl chlorides |
| Target Compound Data | 1 step (direct hydrohalogenation, no pyrolysis required) |
| Comparator Or Baseline | β-pinene (requires prior pyrolysis at 400 °C, 15-25% yield loss) |
| Quantified Difference | Eliminates a high-temperature pyrolysis step and avoids 15-25% byproduct loss |
| Conditions | Industrial hydrohalogenation workflow |
Procuring high-purity myrcene directly bypasses the energy-intensive and yield-reducing pyrolysis of β-pinene in flavor and fragrance intermediate manufacturing.
Driven by its ability to form polymers with a Tg of -69.5 °C and suppress low-temperature crystallization, myrcene is an ideal bio-based monomer substitute for isoprene in the production of specialized cold-resistant rubbers and tire elastomers [1].
Leveraging its highly reactive conjugated diene, myrcene is utilized in Diels-Alder cycloadditions with maleic anhydride or itaconic acid to synthesize bio-based anhydrides. These adducts serve as sustainable curing agents for epoxy resins and building blocks for photocurable 3D printing polyesters [2].
As a direct precursor that avoids the 15-25% yield loss associated with β-pinene pyrolysis, myrcene is the preferred starting material for the large-scale industrial synthesis of high-value fragrance and flavor compounds, including linalool, geraniol, and L-menthol[3].
Flammable;Irritant;Health Hazard